Thymidine Phosphorylase Inhibition: Unsubstituted 4-Phenyl DHPM Outperforms 4-Methoxy and 4-Ethoxy Analogs
In a standardized thymidine phosphorylase (TP) inhibition assay, the target compound (compound 1) achieved 84.0% enzyme inhibition at 100 µM, markedly surpassing its 4-methoxyphenyl (compound 5, 52.9%) and 4-ethoxyphenyl (compound 2, 78.2%) congeners [1]. Its IC50 of 314.3 ± 0.9 µM was also superior to that of the 4-methoxyphenyl analog (IC50 = 387.4 ± 2.0 µM), demonstrating that the unsubstituted 4-phenyl motif provides an optimal balance of steric and electronic properties for TP active-site accommodation that is disrupted by even small alkoxy substituents [1].
| Evidence Dimension | Thymidine phosphorylase (TP) inhibitory activity |
|---|---|
| Target Compound Data | 84.0% inhibition at 100 µM; IC50 = 314.3 ± 0.9 µM |
| Comparator Or Baseline | Compound 2 (4-ethoxyphenyl): 78.2% inhibition, IC50 = 389.2 ± 6.2 µM. Compound 5 (4-methoxyphenyl): 52.9% inhibition, IC50 = 387.4 ± 2.0 µM |
| Quantified Difference | +5.8% inhibition vs. 4-ethoxyphenyl; +31.1% inhibition vs. 4-methoxyphenyl; IC50 advantage of 72.9–74.9 µM over both alkoxy analogs |
| Conditions | Recombinant human TP enzyme; spectrophotometric assay measuring thymine formation at 100 µM test compound; 37 °C incubation |
Why This Matters
For a research team selecting a DHPM screening hit for TP-targeted hit-to-lead optimization, the unsubstituted parent compound provides a higher initial inhibition baseline and lower IC50 than its 4-alkoxy variants, reducing the magnitude of potency improvement required in subsequent medicinal chemistry rounds.
- [1] Ullah, A.; Ullah, F.; Halim, S. A.; Waqas, M.; Hussain, Z.; Gibbons, S.; Csuk, R.; Al-Harrasi, A. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules 2023, 28 (8), 3634, Table 1. View Source
